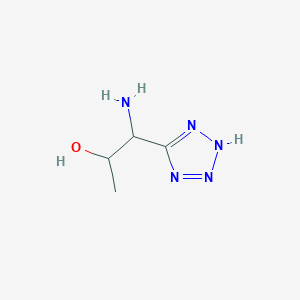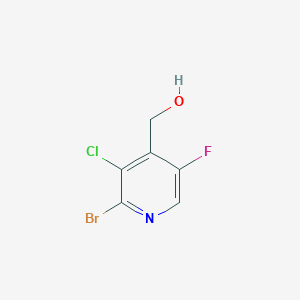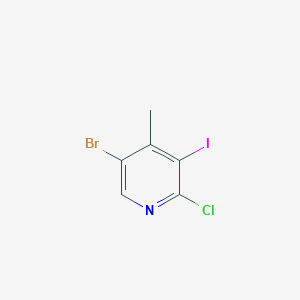![molecular formula C14H15BrN2S B1383978 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide CAS No. 1786429-62-6](/img/structure/B1383978.png)
2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide
Descripción general
Descripción
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is a chemical compound known for its unique structure and properties It is characterized by the presence of a biphenyl group attached to an isothiouronium moiety, with bromide as the counterion
Métodos De Preparación
The synthesis of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide typically involves the reaction of a biphenyl derivative with an isothiouronium salt. One common method includes the use of 3-bromomethylbiphenyl, which reacts with thiourea to form the isothiouronium intermediate. This intermediate is then treated with hydrobromic acid to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure its stability during storage and transportation.
Análisis De Reacciones Químicas
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the isothiouronium group to thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound has been studied for its potential as an inhibitor of certain enzymes, such as nitric oxide synthase.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The isothiouronium group can form strong hydrogen bonds with anionic species, making it effective in molecular recognition and catalysis. Additionally, the biphenyl group provides hydrophobic interactions that enhance the compound’s binding affinity to certain targets .
Comparación Con Compuestos Similares
Similar compounds to 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide include other isothiouronium salts, such as:
- 2-(2-Aminoethyl)isothiouronium bromide hydrobromide
- 1-(3H-Benzothiazol-2-ylidene)-2-benzyl-isothiouronium
- 2-(4-Hydroxy-1,1-dioxo-tetrahydro-thiophen-3-yl)-isothiouronium hydrochloride
Compared to these compounds, 2-([1,1’-Biphenyl]-3-ylmethyl)isothiouronium bromide is unique due to the presence of the biphenyl group, which enhances its hydrophobic interactions and binding affinity. This structural feature makes it particularly useful in applications requiring strong molecular recognition and binding .
Propiedades
IUPAC Name |
(3-phenylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.BrH/c15-14(16)17-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBUYHATBSPOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CSC(=N)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)


![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)


![(Meso-1R,5S,6S)-Benzyl 6-Amino-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Hydrochloride](/img/structure/B1383912.png)





